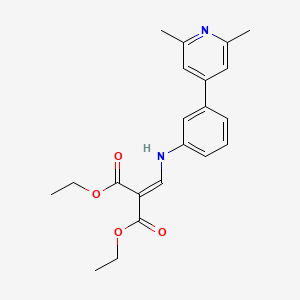

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate

Description

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate is a malonate ester derivative featuring a 2,6-dimethyl-4-pyridyl-substituted phenylamino-methylene group. This compound is structurally characterized by:

- Core malonate ester framework: Two ethoxy groups attached to a central malonate moiety, enabling nucleophilic substitution and decarboxylation reactions.

- Substituted aromatic system: A phenyl group linked to a 2,6-dimethylpyridine ring, introducing steric and electronic effects.

This compound is primarily used in pharmaceutical synthesis, particularly as an intermediate in the preparation of heterocyclic drugs, due to its ability to participate in cyclization and coupling reactions .

Properties

CAS No. |

40034-52-4 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)anilino]methylidene]propanedioate |

InChI |

InChI=1S/C21H24N2O4/c1-5-26-20(24)19(21(25)27-6-2)13-22-18-9-7-8-16(12-18)17-10-14(3)23-15(4)11-17/h7-13,22H,5-6H2,1-4H3 |

InChI Key |

IECGKVGDOKQIHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC(=C1)C2=CC(=NC(=C2)C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridyl-Phenyl Intermediate: The initial step involves the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with aniline to form the corresponding Schiff base.

Condensation with Malonate: The Schiff base is then condensed with diethyl malonate in the presence of a base such as sodium ethoxide. This step results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted malonate esters.

Scientific Research Applications

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters with [(aryl)amino]methylene substituents exhibit diverse chemical and biological properties depending on their aromatic substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity and Synthesis :

- Brominated derivatives (e.g., ) require optimized mole ratios to minimize by-products like dialkylated malonates, as excess sodium promotes side reactions .

- Trifluorophenyl derivatives (e.g., ) exhibit faster reaction kinetics in nucleophilic substitutions due to fluorine’s inductive effects .

- Pyridyl-substituted compounds (e.g., target compound) show superior regioselectivity in Gould-Jacobs cyclizations compared to phenyl analogs .

Spectroscopic Properties: Mass spectra of brominated derivatives display characteristic [M+2] peaks from bromine isotopes, aiding identification . IR spectra of pyridyl-substituted malonates show N–H stretching at ~3300 cm⁻¹, absent in non-aromatic analogs .

Biological and Environmental Impact :

- Fluorinated derivatives (e.g., ) demonstrate lower environmental persistence due to C–F bond stability, aligning with EPA low-concern benchmarks .

- Methoxy-substituted compounds (e.g., ) exhibit reduced cytotoxicity compared to halogenated analogs, making them preferable for biomedical applications .

Biological Activity

Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate, a compound with the CAS number 40034-52-4, is notable for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a diethyl malonate moiety linked to a pyridine-derived phenyl group. The synthesis typically involves the reaction of diethyl malonate with an appropriate amine and aldehyde under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications that may affect biological activity.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 342.39 g/mol

Antioxidant Properties

Recent studies have indicated that derivatives of diethyl malonate exhibit significant antioxidant activity. For instance, a related compound demonstrated an antioxidant efficacy measured as Trolox equivalents, showing potential in neuroprotective applications against oxidative stress-induced damage in neuronal cells .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound). In vitro studies using the SH-SY5Y cell line revealed that certain derivatives can significantly reduce cell death induced by hydrogen peroxide, suggesting a mechanism involving calcium channel blockade and modulation of mitochondrial pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. While some derivatives showed low inhibition rates, specific structural modifications enhanced their efficacy against MAO isoforms .

Table: Biological Activity Summary

| Activity Type | Measurement Method | Result |

|---|---|---|

| Antioxidant | Trolox Equivalent Assay | 1.75 TE |

| Neuroprotection | Cell Viability Assay | 38% protection at 10 µM |

| MAO Inhibition | Enzyme Activity Assay | Low inhibition observed |

Case Studies

-

Neuroprotection Against Oxidative Stress :

- In a study focusing on neuroprotection, diethyl malonate derivatives were tested against oxidative stress in neuronal cells. The results indicated a significant reduction in cell death when treated with the compound compared to controls, supporting its potential as a therapeutic agent for neurodegenerative conditions .

-

Structure-Activity Relationship (SAR) Analysis :

- A comprehensive SAR study revealed that modifications to the pyridine ring and the length of substituents significantly influenced biological activity. Compounds with shorter linkers exhibited better calcium channel blockade activity compared to longer ones, indicating a critical balance between structure and function .

-

Potential for Alzheimer's Disease Treatment :

- Given its antioxidant properties and ability to inhibit MAO, there is ongoing research into the use of diethyl malonate derivatives as potential treatments for Alzheimer's disease. The dual action of antioxidant protection and MAO inhibition positions these compounds as promising candidates in the search for effective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.